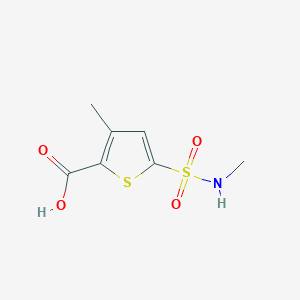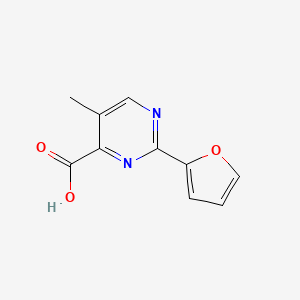
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a derivative of butanamide, featuring an amino group, a cyclohexyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and 2-hydroxybutanoic acid.
Amidation Reaction: Cyclohexylamine reacts with 2-hydroxybutanoic acid to form 3-amino-4-cyclohexyl-2-hydroxybutanamide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified amide is converted to its hydrochloride salt by treatment with hydrochloric acid, followed by drying and packaging.
化学反応の分析
Types of Reactions
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-amino-4-cyclohexyl-2-oxobutanamide.
Reduction: Formation of 3-amino-4-cyclohexylbutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
- 3-Amino-4-cyclohexyl-2-hydroxybutanoic acid hydrochloride
- 3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- 3-Amino-4-cyclohexyl-2-oxobutanamide
Uniqueness
3-Amino-4-cyclohexyl-2-hydroxybutanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with biological targets.
特性
分子式 |
C10H21ClN2O2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
3-amino-4-cyclohexyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c11-8(9(13)10(12)14)6-7-4-2-1-3-5-7;/h7-9,13H,1-6,11H2,(H2,12,14);1H |
InChIキー |
GHXLNRAKGUEZFV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC(C(C(=O)N)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)


